molecular formula C20H17IO2 B14251094 2-Iodo-1,3-bis(4-methoxyphenyl)benzene CAS No. 328249-41-8

2-Iodo-1,3-bis(4-methoxyphenyl)benzene

Cat. No.: B14251094
CAS No.: 328249-41-8
M. Wt: 416.3 g/mol
InChI Key: QUFZTUGEDBNSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-1,3-bis(4-methoxyphenyl)benzene: is an organic compound that features an iodine atom and two methoxyphenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3-bis(4-methoxyphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 1,3-bis(4-methoxyphenyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1,3-bis(4-methoxyphenyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted benzene derivatives.

    Coupling Reactions: Biaryl compounds.

    Oxidation Reactions: Quinones and phenols.

Scientific Research Applications

2-Iodo-1,3-bis(4-methoxyphenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-1,3-bis(4-methoxyphenyl)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-donating effects of the methoxy groups. This activation facilitates electrophilic substitution reactions. In coupling reactions, the iodine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

    1,3-Bis(4-methoxyphenyl)benzene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    2-Bromo-1,3-bis(4-methoxyphenyl)benzene: Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and selectivity in chemical reactions.

    2-Chloro-1,3-bis(4-methoxyphenyl)benzene: Contains a chlorine atom, offering different reactivity patterns compared to the iodine derivative.

Uniqueness: 2-Iodo-1,3-bis(4-methoxyphenyl)benzene is unique due to the presence of the iodine atom, which provides distinct reactivity and selectivity in various chemical transformations. The iodine atom’s larger size and lower electronegativity compared to bromine and chlorine make it a more effective leaving group in coupling reactions, enhancing the compound’s utility in organic synthesis .

Properties

CAS No.

328249-41-8

Molecular Formula

C20H17IO2

Molecular Weight

416.3 g/mol

IUPAC Name

2-iodo-1,3-bis(4-methoxyphenyl)benzene

InChI

InChI=1S/C20H17IO2/c1-22-16-10-6-14(7-11-16)18-4-3-5-19(20(18)21)15-8-12-17(23-2)13-9-15/h3-13H,1-2H3

InChI Key

QUFZTUGEDBNSPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.